molecular formula C11H17ClN2O2 B2850671 N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride CAS No. 2580200-82-2

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride

Cat. No.: B2850671
CAS No.: 2580200-82-2
M. Wt: 244.72
InChI Key: GUZSQFJWUIVXPI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride typically involves the reaction of 2-methoxy-N-methylbenzamide with 2-aminoethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxy and methylbenzamide moieties can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-glycine

Uniqueness

N-(2-Aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both aminoethyl and methoxy groups allows for versatile chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-aminoethyl)-2-methoxy-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSQFJWUIVXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)C1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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